Serotonin Reuptake Inhibition: 6-7x More Potent than Fluoxetine and Clomipramine in Rat Synaptosomes
In a direct in vitro comparison using rat brain synaptosomes, Indalpine was found to be 6-7 times more potent than both fluoxetine and clomipramine in inhibiting serotonin (5-HT) reuptake . This finding directly challenges the common assumption that all SSRIs have equivalent potency in this foundational assay. The data highlight a clear quantitative difference that could significantly impact experimental outcomes in neuropharmacology studies, particularly those using rodent models.
| Evidence Dimension | Relative potency of 5-HT reuptake inhibition |
|---|---|
| Target Compound Data | 6-7x more potent |
| Comparator Or Baseline | Fluoxetine and Clomipramine (baseline potency = 1x) |
| Quantified Difference | 6 to 7-fold higher potency |
| Conditions | In vitro, rat brain synaptosomes |
Why This Matters
This significant difference in potency means that using Indalpine in place of fluoxetine or clomipramine in rodent-based assays could lead to vastly different levels of 5-HT transporter blockade, potentially confounding results if not accounted for.
